5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine
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Overview
Description
5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohepta ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the N,N-dimethylaminoethoxy group via nucleophilic substitution.
Hydrogenation: Reduction of double bonds to achieve the dihydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
11H-benzo(5,6)cyclohepta(1,2-c)pyridine: Lacks the N,N-dimethylaminoethoxy group.
5,6-Dihydro-11H-benzo(5,6)cyclohepta(1,2-c)pyridine: Lacks the N,N-dimethylaminoethoxy group and is fully saturated.
Uniqueness
The presence of the N,N-dimethylaminoethoxy group in 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
36040-35-4 |
---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(5-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22N2O/c1-20(2)11-12-21-18-16-6-4-3-5-14(16)7-8-15-9-10-19-13-17(15)18/h3-6,9-10,13,18H,7-8,11-12H2,1-2H3 |
InChI Key |
XJMIRJZHCFTVJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1C2=CC=CC=C2CCC3=C1C=NC=C3 |
Origin of Product |
United States |
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